Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of isopentyl alcohol with 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that thiadiazole derivatives possess anti-inflammatory, anticancer, and antiviral activities, suggesting potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives
Mechanism of Action
The mechanism of action of Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of cell wall components in bacteria, leading to cell lysis and death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:
Octyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate: Similar in structure but with an octyl group instead of an isopentyl group, leading to differences in solubility and biological activity.
Isopentyl 4-[(3-(2,5-dimethoxyphenyl)acryloyl)amino]benzoate: A structurally related compound with different functional groups, resulting in distinct chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-methylbutyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-10(2)8-9-22-14(20)12-13(23-19-18-12)17-15(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,17,21) |
InChI Key |
RFZGLDLGTYCBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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